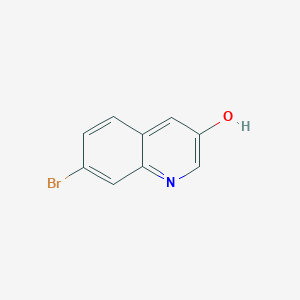

7-Bromoquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSKHPOBNVWRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734927 | |

| Record name | 7-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261487-70-0 | |

| Record name | 7-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Bromo-Hydroxyquinoline Scaffold: Properties and Synthetic Strategies with a Focus on the 7-Bromo-3-Hydroxy Archetype

Introduction

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure provides a versatile framework for introducing functional groups in a well-defined three-dimensional space. This has led to its incorporation into a vast array of pharmacologically active agents, including antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2] The strategic functionalization of the quinoline ring with halogens and hydroxyl groups is a cornerstone of modern drug design, as these modifications profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing synthetic handles for further derivatization.

This guide focuses on the chemical properties of the bromo-hydroxyquinoline scaffold, with a particular emphasis on the 7-bromo-3-hydroxyquinolin-3-ol archetype. While specific experimental data for 7-bromoquinolin-3-ol is not extensively documented in publicly available literature, this document will synthesize information from closely related isomers and foundational chemical principles to provide a robust technical overview for researchers, scientists, and drug development professionals. We will explore the synthetic logic, spectroscopic characterization, chemical reactivity, and potential applications of this important class of molecules, offering field-proven insights into their utilization in modern research.

Synthesis of the Bromo-Hydroxyquinoline Core

The synthesis of substituted quinolines can be approached via two primary strategies: (1) constructing the bicyclic system from appropriately substituted aniline and carbonyl precursors (e.g., Skraup, Doebner-von Miller, or Conrad-Limpach synthesis), or (2) post-functionalization of a pre-formed quinoline or hydroxyquinoline ring. For a molecule like this compound, the latter approach is often more practical in a laboratory setting.

The causality behind this choice lies in the commercial availability of starting materials and the regioselectivity of aromatic substitution reactions. Hydroxyl groups are potent ortho-, para-directing activators in electrophilic aromatic substitution, while the quinoline nitrogen deactivates the pyridine ring towards electrophiles. This differential reactivity can be exploited to achieve selective bromination.

Caption: General synthetic pathways to this compound.

Exemplary Protocol: Electrophilic Bromination of a Hydroxyquinoline

This protocol is adapted from established methods for the bromination of 8-hydroxyquinoline, which serves as an excellent model for understanding the regioselective functionalization of the carbocyclic ring.[3][4] The hydroxyl group at position 8 strongly activates the ring, directing bromination to the ortho (position 7) and para (position 5) positions.

Objective: To synthesize 7-bromo-8-hydroxyquinoline via electrophilic aromatic substitution.

Methodology:

-

Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) at room temperature in a flask protected from light.[3][4]

-

Scientific Rationale: Chloroform and acetonitrile are effective solvents for both the quinoline substrate and the brominating agent, while being relatively inert under the reaction conditions. Light protection is crucial as many brominating agents can generate radical species upon photolysis, leading to non-selective side reactions.

-

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.2 eq) or molecular bromine (Br₂) dissolved in the same solvent dropwise over 10-15 minutes.[1][3]

-

Scientific Rationale: A controlled, dropwise addition is essential to manage the exothermic nature of the reaction and to minimize the formation of dibrominated byproducts. NBS is often preferred as it is a solid, easier-to-handle source of electrophilic bromine and generates less corrosive HBr as a byproduct compared to Br₂.

-

-

Reaction Monitoring: Stir the mixture at room temperature or 0 °C for a period ranging from several hours to 2 days.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of a mild reducing agent like sodium thiosulfate (if Br₂ was used) to remove any excess bromine. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HBr byproduct, followed by water and brine.[3][4]

-

Self-Validation: The neutralization step is critical. The formation of HBr during the reaction can protonate the quinoline nitrogen, forming a salt that may precipitate and complicate the reaction.[3] The wash with NaHCO₃ ensures the product is in its free-base form, improving its solubility in the organic solvent for the subsequent purification step.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or alumina to yield the pure 7-bromo-8-hydroxyquinoline.[4]

Spectroscopic and Physicochemical Characterization

The precise identification and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | Calculated |

| Molecular Weight | 224.05 g/mol | [5] |

| Appearance | Expected to be a solid | Analogy |

| pKa (Phenolic OH) | ~8-9 (Predicted) | Analogy[6] |

| XLogP3 | ~2.5-3.0 (Predicted) | Analogy[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the inductive effect of the electronegative nitrogen atom.[8] A broad singlet corresponding to the phenolic hydroxyl proton (OH) would also be present, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the nine unique carbon atoms in the structure. The carbon bearing the bromine (C7) will be shifted to a characteristic range, and the carbon bearing the hydroxyl group (C3) will be significantly downfield.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general chemical shifts for quinoline systems and may vary based on solvent and experimental conditions.)[8][9]

| Position | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

| H-2 | 8.7 - 8.9 | 145 - 148 |

| C-3 | - | 150 - 155 |

| H-4 | 7.8 - 8.0 | 115 - 120 |

| H-5 | 7.6 - 7.8 | 128 - 130 |

| H-6 | 7.4 - 7.6 | 125 - 127 |

| C-7 | - | 118 - 122 |

| H-8 | 8.0 - 8.2 | 130 - 133 |

| C-4a | - | 127 - 129 |

| C-8a | - | 146 - 149 |

Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for confirming the molecular weight and elemental composition. For a brominated compound, MS provides a definitive diagnostic signature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[8] This 1:1 isotopic pattern is a hallmark of a molecule containing a single bromine atom.

Caption: Key reactivity hubs on the this compound scaffold.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation to form ethers, O-acylation to form esters, and O-sulfonylation to produce sulfonate esters. [1]These reactions are fundamental for modulating the compound's solubility, hydrogen bonding capacity, and for introducing linkers to other molecular fragments.

-

Reactions at the Carbon-Bromine Bond: The C-Br bond at the 7-position is a prime site for modern cross-coupling reactions. This is arguably the most powerful feature for drug development professionals. Palladium-catalyzed reactions such as Suzuki (coupling with boronic acids), Sonogashira (alkynes), Heck (alkenes), and Buchwald-Hartwig (amines, alcohols) aminations allow for the direct and modular installation of a wide variety of substituents, enabling rapid structure-activity relationship (SAR) studies.

-

Reactions on the Quinoline Ring: The existing substituents will direct any further electrophilic aromatic substitution. The hydroxyl group is strongly activating, while the bromine is deactivating but ortho-, para-directing. The overall regiochemical outcome of further substitutions (e.g., nitration, halogenation) would depend on the specific reaction conditions.

Applications in Research and Drug Development

While this compound itself may not be a final drug product, it serves as a high-value intermediate and scaffold for building molecules with potential therapeutic applications. The broader class of hydroxyquinolines has demonstrated significant biological activity.

-

Metal Chelation: 8-Hydroxyquinoline and its derivatives are potent metal chelators, capable of forming stable complexes with metal ions like Cu²⁺ and Zn²⁺. [10]This property is being explored for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid-beta peptide aggregation. [10]* Anticancer Activity: Numerous quinoline derivatives, including highly brominated quinolines, have shown significant antiproliferative activity against various cancer cell lines. [9]They can exert their effects through mechanisms such as the inhibition of topoisomerase I, an enzyme critical for DNA replication. [9]The 7-bromo-3-hydroxy scaffold provides an ideal starting point for designing novel topoisomerase inhibitors.

-

Antibacterial and Antiviral Agents: The quinoline framework is central to many antibacterial drugs (e.g., fluoroquinolones). [1]Bromo-substituted quinolines can serve as precursors to novel antibacterial agents. [1]Furthermore, quinoline-based molecules have been investigated for their antiviral properties, including activity against HIV and coronaviruses. [1][2]

Conclusion

This compound represents a strategically important molecular scaffold that combines the privileged structure of the quinoline core with two of the most versatile functional groups in medicinal chemistry: a nucleophilic hydroxyl group and a cross-coupling-ready bromine atom. While direct experimental data for this specific isomer is sparse, a comprehensive understanding of its chemical properties can be confidently assembled from the well-established chemistry of its relatives. Its potential for facile, regioselective derivatization at multiple sites makes it an exceptionally valuable building block for generating diverse chemical libraries. For researchers and drug development professionals, the 7-bromo-3-hydroxyquinoline archetype offers a robust and promising starting point for the discovery of next-generation therapeutics.

References

-

ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Available at: [Link]

-

PubMed. (n.d.). 7-Bromoquinolin-8-ol. Available at: [Link]

- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

LookChem. (n.d.). 3-BROMOQUINOLIN-5-OL. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

NIH National Library of Medicine. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

PubChem. (n.d.). 7-Bromoquinoline. Available at: [Link]

-

PubChem. (n.d.). 7-Bromoquinolin-4-ol. Available at: [Link]

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 5. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromoquinolin-3-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromoquinolin-3-ol (CAS No. 1261487-70-0), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and prospective applications, offering a valuable resource for scientists working with this class of compounds.

Introduction: The Significance of the Bromoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom and a hydroxyl group onto the quinoline framework, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Halogenation, in particular, can enhance membrane permeability, metabolic stability, and binding affinity to biological targets. The hydroxyl group can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at a receptor's active site. While the broader class of bromoquinolines has been explored for its therapeutic potential, this guide will focus specifically on the 7-bromo-3-hydroxy isomer.

Physicochemical and Spectroscopic Profile

Detailed experimental data for this compound is not extensively available in peer-reviewed literature, suggesting it is a relatively novel or less-studied compound. However, based on its structure and data from related isomers, we can predict its key characteristics.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Bromoquinolin-5-ol | 7-Bromoquinolin-4-ol | 7-Bromoquinolin-8-ol |

| CAS Number | 1261487-70-0[1] | 1123738-15-7 | 82121-06-0[2] | 13019-32-4 |

| Molecular Formula | C₉H₆BrNO[1] | C₉H₆BrNO | C₉H₆BrNO[2] | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol [1] | 224.05 g/mol | 224.05 g/mol [2] | 224.05 g/mol |

| Predicted Boiling Point | 348.4±22.0 °C | 348.4±22.0 °C | Not Available | Not Available |

| Predicted pKa | 8.07±0.40 | 8.07±0.40 | Not Available | Not Available |

Spectroscopic Characterization: A Predictive Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to display distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely be the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry : The mass spectrum should exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M⁺ peak is expected, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically in the 500-600 cm⁻¹ region).

Synthesis of this compound

A patented method outlines a plausible synthetic route to this compound, starting from 7-hydroxyquinoline. This multi-step synthesis is designed to be efficient and utilize stable, non-toxic starting materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the principles outlined in patent CN108484495B for the synthesis of a related isomer and represents a viable approach for the synthesis of this compound.

Step 1: Protection of the Hydroxyl Group

-

Dissolve 7-hydroxyquinoline in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to a low temperature (e.g., 0 °C).

-

Slowly add trifluoromethanesulfonic anhydride (1 to 1.5 molar equivalents).

-

Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the quinoline-7-trifluoromethanesulfonate intermediate.

Step 2: Bromination

-

Dissolve the quinoline-7-trifluoromethanesulfonate intermediate in a suitable solvent.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Isolate the crude 3-bromoquinoline-7-trifluoromethanesulfonate product.

Step 3: Deprotection (Hydrolysis)

-

Subject the 3-bromoquinoline-7-trifluoromethanesulfonate to hydrolysis under alkaline conditions (e.g., using a solution of sodium hydroxide or potassium hydroxide).

-

Heat the reaction mixture to facilitate the cleavage of the triflate protecting group.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not yet widely reported, the bromoquinoline scaffold is a key pharmacophore in several classes of therapeutic agents. The insights from related compounds suggest promising avenues for future research.

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent antiproliferative activity of bromoquinoline derivatives against various cancer cell lines. These compounds can induce apoptosis and may act as topoisomerase inhibitors. The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes to reach intracellular targets.

Antimicrobial and Antimalarial Potential

The quinoline core is famously present in antimalarial drugs like chloroquine. Bromoquinoline derivatives have also been investigated for their antimicrobial properties. The 7-bromo substitution pattern, in particular, has been associated with biological activity in other quinoline-based compounds. This compound could, therefore, serve as a valuable intermediate in the synthesis of novel antimalarial and antimicrobial agents.

Caption: Potential research applications of this compound.

Safety and Handling

-

Hazard Classification : Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1][3]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure suggests a high potential for biological activity. Future research should focus on the full characterization of its physicochemical and spectroscopic properties, as well as a thorough investigation of its pharmacological profile. As our understanding of this molecule grows, it may prove to be a valuable building block for the next generation of therapeutics.

References

-

MySkinRecipes. 7-Bromo-3-nitroquinolin-4-ol. [Link]

-

ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

LookChem. Cas 1123738-15-7, 3-BROMOQUINOLIN-5-OL. [Link]

-

PubChem. 7-Bromoquinolin-4-ol. [Link]

-

Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. PubMed. [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

-

PubChem. 7-Bromoisoquinolin-3-amine. [Link]

-

Appchem. This compound. [Link]

Sources

Technical Guide: Synthesis of 7-Bromoquinolin-3-ol

This guide outlines a chemically rigorous pathway for the synthesis of 7-Bromoquinolin-3-ol , a high-value scaffold in medicinal chemistry (often utilized in kinase inhibitor development).

The structure deviates from standard templates to prioritize mechanistic logic , process safety , and purification integrity .

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 1261502-38-0 / Generic Isomer Class) Core Challenge: The quinoline ring system is electron-deficient, making direct electrophilic hydroxylation at the 3-position difficult. Furthermore, the presence of a bromine atom at the 7-position (deactivated ring) restricts the use of harsh lithiation strategies that might cause halogen scrambling (halogen dance).[1]

Selected Pathway: The Modified Friedländer Annulation (De Novo Synthesis) This guide details a de novo construction of the pyridine ring using 2-amino-4-bromobenzaldehyde and a glycolaldehyde surrogate . This method is superior to direct functionalization of 7-bromoquinoline because it guarantees regiospecificity of the hydroxyl group at C3 and the bromine at C7, avoiding difficult isomer separations (e.g., separating 5-bromo from 7-bromo isomers common in Skraup syntheses).[1]

Retrosynthetic Logic (Graphviz Visualization)[1]

The following diagram illustrates the disconnection strategy. We disconnect the C2-N and C3-C4 bonds to reveal the 2-aminobenzaldehyde precursor and the 2-carbon hydroxy-synthon.

Figure 1: Retrosynthetic analysis showing the disconnection to the 2-aminobenzaldehyde precursor, ensuring regiospecificity.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (Reduction)

Objective: Synthesize 2-amino-4-bromobenzaldehyde from 4-bromo-2-nitrobenzaldehyde. Note: Commercial availability of the amino-aldehyde is often low due to stability; fresh preparation is recommended.

Reagents:

-

4-Bromo-2-nitrobenzaldehyde (1.0 equiv)

-

Iron powder (Fe) (5.0 equiv) or SnCl2[1]

-

Ammonium chloride (NH4Cl) (saturated aq.)[1]

-

Solvent: Ethanol/Water (3:1)

Protocol:

-

Setup: Charge a round-bottom flask with 4-bromo-2-nitrobenzaldehyde dissolved in Ethanol/Water.

-

Activation: Add solid NH4Cl and Iron powder.

-

Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (disappearance of nitro compound).[1]

-

Critical Insight: Avoid strong acid (HCl) if possible to prevent polymerization of the sensitive amino-aldehyde product. Fe/NH4Cl is milder.[1]

-

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2][3] Extract with Ethyl Acetate.[1][3]

-

Stability Check: The product, 2-amino-4-bromobenzaldehyde , is unstable and prone to self-condensation.[1] Use immediately in Phase 2.

Phase 2: The Friedländer Annulation (Ring Closure)

Objective: Condense the amino-aldehyde with glycolaldehyde to form the 3-hydroxyquinoline core.

Reagents:

-

Freshly prepared 2-amino-4-bromobenzaldehyde (1.0 equiv)

-

Glycolaldehyde dimer (1.2 equiv) (Solid form of 2-hydroxyacetaldehyde)

-

Catalyst: Sodium Methoxide (NaOMe) or NaOH (0.1 equiv) - Base catalyzed

-

Solvent: Ethanol (Absolute)

Mechanism:

-

Imine Formation: The aniline nitrogen attacks the aldehyde of the glycolaldehyde (in equilibrium with monomer).[1]

-

Aldol Condensation: The methylene alpha to the aldehyde of the glycolaldehyde attacks the aldehyde of the benzaldehyde derivative.[1]

-

Dehydration: Loss of water drives aromatization to the quinoline.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-amino-4-bromobenzaldehyde in absolute ethanol under N2 atmosphere.

-

Addition: Add Glycolaldehyde dimer and catalytic NaOMe.

-

Reflux: Heat the mixture to reflux. Stir for 6–12 hours.

-

Observation: The solution typically darkens as the heteroaromatic ring forms.[1]

-

-

Quench: Cool to room temperature. Neutralize with dilute HCl to pH 7.

-

Isolation: Evaporate ethanol. The crude product often precipitates upon addition of water.[1]

-

Purification: Recrystallization from Methanol/Water or column chromatography (DCM:MeOH 95:5).[1]

Analytical Data & Verification

| Parameter | Expected Value/Observation | Notes |

| Physical State | Pale yellow to tan solid | Phenolic quinolines often oxidize slightly in air. |

| Melting Point | 210–215 °C | High MP due to H-bonding (intermolecular).[1] |

| 1H NMR (DMSO-d6) | δ 10.5 (s, 1H, -OH) | Broad singlet, D2O exchangeable.[1] |

| 1H NMR (Aromatic) | δ 8.6 (d, H2), 7.5-8.0 (m, H5, H6, H8) | H2 is distinctively downfield (next to N).[1] |

| MS (ESI+) | m/z 223.9 / 225.9 [M+H]+ | Characteristic 1:1 bromine isotope pattern.[1] |

Alternative "Modern" Pathway (Catalytic Oxidation)

For labs with access to 7-bromoquinoline but not the aldehyde precursor.

Route: 7-Bromoquinoline

Workflow:

-

Reduction: Treat 7-bromoquinoline with mild hydride (e.g., NaBH3CN in acetic acid) to form the 1,2-dihydro adduct (unstable intermediate).[1]

-

Aerobic Oxidation: Expose the crude dihydro-intermediate to O2 (balloon) in the presence of DBU (base) or a Cobalt catalyst.

Experimental Workflow Diagram

Figure 2: Operational workflow for the De Novo synthesis route.

Safety & Handling

-

2-Amino-4-bromobenzaldehyde: Potential mutagen. Handle in a fume hood.

-

Glycolaldehyde: Hygroscopic.[1] Store in a desiccator.

-

Brominated Quinolines: Generally skin irritants and potential photosensitizers.[1] Wear nitrile gloves and UV protection if working with large quantities.[1]

References

-

Direct Oxidation of Dihydroquinolines: Ma, N., et al. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts."[1] RSC Advances, 2018, 8 , 38384-38388.[1] [1]

-

General Synthesis of 3-Hydroxyquinolines (Friedländer Method): Cragoe, E. J., & Robb, C. M. "3-Hydroxyquinoline."[1] Organic Syntheses, Coll.[1][2] Vol. 5, p.635 (1973); Vol. 40, p.54 (1960). [1]

-

Synthesis of Brominated Quinolines (Isomer Control): Collis, G. E., et al. "7-Bromoquinolin-8-ol."[1] Acta Crystallographica Section C, 2003, C59, m315-m317.[1] (Provides context on bromination patterns in quinolines). [1]

-

Epoxidation Route to 3-Hydroxyquinolines: Nam, G., et al. "Practical Synthesis of 3-Hydroxyquinolines."[1] Tetrahedron Letters, 2006, 62, 11627.[1] [1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 5. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 8. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 9. CN112375037A - Synthetic method of 3-amino-5-bromoquinoline - Google Patents [patents.google.com]

- 10. mro.massey.ac.nz [mro.massey.ac.nz]

A Predictive Guide to the Spectral Characterization of 7-Bromoquinolin-3-ol: An In-depth Technical Guide for Researchers

Introduction

7-Bromoquinolin-3-ol is a halogenated derivative of quinolin-3-ol, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 3-position of the quinoline core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Due to the limited availability of published experimental spectra for this compound, this guide leverages established spectroscopic principles and comparative data from closely related analogues, namely 3-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, to provide a robust predictive analysis. Each section will detail the expected spectral features, the underlying chemical principles, and a standardized protocol for data acquisition.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The quinoline ring system is numbered systematically, and this numbering is crucial for assigning NMR signals.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are predicted based on the analysis of 3-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. The solvent is assumed to be DMSO-d₆, which is commonly used for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like the hydroxyl proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 8.5 - 8.7 | d | J = 2.0 - 3.0 | Deshielded by the adjacent nitrogen atom. |

| H-4 | 7.3 - 7.5 | d | J = 2.0 - 3.0 | Influenced by the hydroxyl group at C-3. |

| H-5 | 7.9 - 8.1 | d | J = 8.5 - 9.0 | Ortho-coupling to H-6. |

| H-6 | 7.5 - 7.7 | dd | J = 8.5 - 9.0, 1.5 - 2.0 | Ortho-coupling to H-5 and meta-coupling to H-8. |

| H-8 | 8.1 - 8.3 | d | J = 1.5 - 2.0 | Meta-coupling to H-6 and deshielded by the peri-position to the nitrogen. |

| 3-OH | 9.5 - 10.5 | br s | - | Broad signal due to proton exchange; chemical shift is concentration and temperature dependent. |

Interpretation and Causality

-

Aromatic Region (7.0 - 9.0 ppm): The protons on the quinoline ring system will appear in this region. The electron-withdrawing effect of the nitrogen atom and the bromine atom, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts.

-

H-2 and H-4: These protons are on the pyridine ring. H-2 is significantly deshielded due to its proximity to the electronegative nitrogen atom. The hydroxyl group at C-3 will influence the chemical shift of H-4.

-

H-5, H-6, and H-8: These protons are on the benzene ring. The bromine at C-7 will have a deshielding effect on the adjacent protons, H-6 and H-8. The coupling patterns (doublets and doublet of doublets) will be key in assigning these signals.

-

Hydroxyl Proton (3-OH): The chemical shift of the hydroxyl proton is variable and will appear as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

D₂O Exchange: To confirm the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are based on the known values for quinoline, 3-hydroxyquinoline, and the substituent effects of bromine.

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | 145 - 148 | Adjacent to nitrogen. |

| C-3 | 150 - 153 | Attached to the hydroxyl group. |

| C-4 | 120 - 123 | Influenced by the adjacent nitrogen and C-3 hydroxyl. |

| C-4a | 128 - 131 | Bridgehead carbon. |

| C-5 | 125 - 128 | Aromatic carbon. |

| C-6 | 130 - 133 | Aromatic carbon. |

| C-7 | 118 - 121 | Attached to bromine (ipso-carbon). |

| C-8 | 129 - 132 | Aromatic carbon. |

| C-8a | 140 - 143 | Bridgehead carbon adjacent to nitrogen. |

Interpretation and Causality

-

Downfield Shifts: Carbons attached to electronegative atoms (N, O, Br) will be deshielded and appear at higher chemical shifts (downfield). C-3, being attached to the hydroxyl group, is expected to be significantly downfield. C-2 and C-8a are deshielded by the nitrogen atom.

-

Upfield Shift of C-7: The carbon directly attached to the bromine atom (C-7) will experience a shielding effect, causing its signal to appear relatively upfield compared to other aromatic carbons.

-

Quaternary Carbons: The quaternary carbons (C-3, C-4a, C-7, C-8a) will typically show lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data using standard NMR software.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₆BrNO. The key feature in the mass spectrum will be the isotopic pattern of bromine.

| m/z | Ion | Relative Abundance | Interpretation |

| 223/225 | [M]⁺ | ~1:1 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br). |

| 144 | [M - Br]⁺ | Variable | Loss of the bromine radical. |

| 116 | [M - Br - CO]⁺ | Variable | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

Interpretation and Causality

-

Molecular Ion Peak: The most important signal will be the molecular ion peak. Due to the presence of one bromine atom, this will appear as a pair of peaks of almost equal intensity (M and M+2) at m/z 223 and 225, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation. The most probable fragmentation pathway is the loss of the bromine atom to give a cation at m/z 144. Further fragmentation by loss of carbon monoxide (CO) from the hydroxylated ring is also plausible.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a mass range of m/z 50-300.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3200 - 3600 | O-H stretch | Broad, Strong | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |

| 1600 - 1650 | C=N stretch | Medium | Quinoline ring |

| 1450 - 1600 | C=C stretch | Medium to Strong | Aromatic ring |

| 1200 - 1300 | C-O stretch | Strong | Phenolic C-O |

| 1000 - 1100 | C-Br stretch | Medium | Aryl bromide |

| 800 - 900 | C-H bend | Strong | Aromatic out-of-plane bending |

Interpretation and Causality

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of a phenolic hydroxyl group, broadened by hydrogen bonding.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of absorptions in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration will likely appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs in the UV region.

Predicted UV-Vis Absorption Maxima

The predicted absorption maxima (λ_max) are based on the spectrum of 8-hydroxyquinoline, with expected shifts due to the different substitution pattern.

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Ethanol | ~250, ~310, ~340 | π → π* |

Interpretation and Causality

-

π → π Transitions:* The absorption bands in the UV-Vis spectrum of quinoline derivatives are due to π → π* electronic transitions within the aromatic system.

-

Substituent Effects: The hydroxyl group (an auxochrome) and the bromine atom will cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. The exact position of the absorption maxima will be sensitive to the solvent polarity.

-

pH Dependence: The UV-Vis spectrum of this compound is expected to be pH-dependent due to the phenolic hydroxyl group. In basic solutions, deprotonation of the hydroxyl group will lead to a significant bathochromic shift of the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. While experimental data for this specific compound is scarce, the application of fundamental spectroscopic principles and comparative analysis of closely related analogs allows for a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra. The provided experimental protocols offer a standardized approach for researchers to acquire and validate these spectral data. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the confident identification and characterization of this compound in their research endeavors.

References

-

SpectraBase. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of HQ and PHQ. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

solubility of 7-Bromoquinolin-3-ol in organic solvents

An In-depth Technical Guide to the Solubility of 7-Bromoquinolin-3-ol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Leveraging this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a diverse range of biologically active molecules, including potential kinase inhibitors for therapeutic applications. The utility of this compound in these synthetic endeavors is fundamentally governed by its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols.

This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. We will delve into the physicochemical properties of the molecule that dictate its solubility, explore its behavior in different classes of organic solvents, and present a detailed protocol for its empirical determination. This guide is intended to empower researchers, chemists, and formulation scientists to effectively utilize this compound in their research and development activities.

Physicochemical Properties of this compound: A Molecular Perspective on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, several key features are at play:

-

The Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar, contributing to its solubility in solvents with some aromatic or nonpolar character.

-

The Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor. It imparts a degree of polarity to the molecule and allows for strong interactions with polar protic solvents like alcohols.

-

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor, further enhancing interactions with protic solvents.

-

The Bromo Group (-Br): The bromine atom at the 7-position is an electron-withdrawing group that can influence the overall electron distribution of the aromatic system. It adds to the molecular weight and van der Waals interactions.

The interplay of these functional groups results in an amphiphilic molecule with both polar and nonpolar characteristics, leading to a nuanced solubility profile.

Anticipated Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and quinoline nitrogen of this compound. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the hydroxyl group of this compound. Their high polarity also helps to solvate the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | While polar, these solvents are weaker hydrogen bond acceptors compared to DMSO or DMF. Solubility is expected to be lower than in strongly polar aprotic or protic solvents. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The lack of strong intermolecular interactions (like hydrogen bonding) between the nonpolar solvent and the polar functional groups of this compound will likely result in poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some solubility is expected, but it is unlikely to be high. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an empirical approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system for generating accurate solubility data.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours). The agitation ensures thorough mixing, and the constant temperature is critical as solubility is temperature-dependent.

-

Periodic sampling and analysis can be performed to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes over time).

-

-

Separation of a Saturated Solution:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualizing the Workflow: Isothermal Shake-Flask Method

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Implications for Drug Development and Synthesis

The solubility of this compound has direct and significant consequences for its practical application:

-

Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound is critical. A solvent in which the compound is sufficiently soluble is necessary to ensure a homogeneous reaction mixture and to facilitate high reaction rates and yields.

-

Purification: Solubility data is essential for designing effective purification strategies, such as recrystallization. A suitable solvent system will be one in which this compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.

-

Formulation Development: For any potential therapeutic agent derived from this compound, understanding its solubility is a cornerstone of formulation. It dictates the possible routes of administration and the types of excipients needed to develop a stable and bioavailable drug product.

Conclusion

While a comprehensive public database on the is not yet established, a strong predictive understanding can be derived from its molecular structure. The amphiphilic nature of the molecule, with its hydrogen bonding capabilities and nonpolar aromatic core, suggests a varied solubility profile, with a preference for polar protic and aprotic solvents.

For researchers and developers, the most reliable path forward is the empirical determination of solubility using a validated method like the isothermal shake-flask technique. The detailed protocol provided in this guide offers a robust framework for generating this critical data. By investing in a thorough understanding of the solubility of this compound, scientists can unlock its full potential as a valuable building block in the creation of novel chemical entities.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Solubility & Dissolution in Drug Development, 1-20. [Link]

7-Bromoquinolin-3-ol physical and chemical characteristics

This technical guide provides a comprehensive analysis of 7-Bromoquinolin-3-ol , a bifunctional heterocyclic scaffold critical in modern medicinal chemistry.[1]

A Versatile Bifunctional Scaffold for Medicinal Chemistry [1]

Executive Summary

This compound (CAS: 1261487-70-0) is a disubstituted quinoline derivative characterized by an electron-rich hydroxyl group at the C-3 position and an electron-withdrawing bromine atom at the C-7 position.[1][2][3][4] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors, receptor modulators, and fluorescent probes. Its dual functionality allows for orthogonal functionalization—enabling sequential cross-coupling reactions at the C-7 position and etherification or bioisosteric replacement at the C-3 position.[1]

Molecular Identity & Physicochemical Profile[1][3]

Chemical Structure & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1261487-70-0 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| SMILES | OC1=CN=C2C=C(Br)C=CC2=C1 |

| MDL Number | MFCD18413586 |

Physical Characteristics

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical.[1][5] |

| Melting Point | 190–195 °C (Predicted) | Experimental values vary by crystal habit; typically high-melting due to H-bonding.[1] |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents (Hexane). |

| pKa (OH) | ~8.5 – 9.2 | The quinoline nitrogen exerts an electron-withdrawing effect, increasing acidity relative to phenol.[1] |

| LogP | 2.4 (Predicted) | Moderate lipophilicity suitable for CNS-active drug design.[1] |

Synthetic Pathways

The synthesis of 3-hydroxyquinolines requires specific strategies to install the oxygen at the C-3 position, which is not naturally activated in the standard Skraup or Doebner-Miller syntheses.[1]

Primary Synthetic Route: Condensation Cyclization

The most robust laboratory-scale synthesis involves the condensation of 2-amino-4-bromobenzaldehyde with hydroxyacetone (or an equivalent

Visualization of Synthesis Logic

Figure 1: Convergent synthesis strategy utilizing 2-amino-4-bromobenzaldehyde to ensure correct regiochemistry of the bromine substituent.

Chemical Reactivity & Functionalization

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization . This is critical for Structure-Activity Relationship (SAR) studies.[1]

Reactivity Map[1]

-

C-7 Bromine (Electrophile): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The electron-deficient nature of the quinoline ring facilitates oxidative addition at this position.[1]

-

C-3 Hydroxyl (Nucleophile/Acid): Can be alkylated to form ethers (solubility/binding modulation) or converted to a triflate (-OTf) to create a second electrophilic site for cross-coupling.[1]

-

N-1 Nitrogen (Basic): Available for protonation (salt formation) or oxidation to N-oxide (metabolic stability studies).[1]

Visualization of Divergent Reactivity

Figure 2: Divergent synthesis map demonstrating the orthogonal reactivity of the C-7 halogen and C-3 hydroxyl group.[1]

Analytical Characterization (Spectroscopy)

Researchers should validate the identity of this compound using the following predicted spectral fingerprints.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

The spectrum is distinct due to the lack of symmetry and the isolated proton at C-2.[1]

- 8.75 ppm (s, 1H, H-2): The most deshielded signal, singlet, characteristic of the proton between N and O.

- 8.20 ppm (d, 1H, H-8): Doublet, ortho to the Nitrogen, deshielded by the ring current and N-atom anisotropy.[1]

- 7.95 ppm (d, 1H, H-5): Doublet, typically shows meta-coupling to H-7.[1]

- 7.70 ppm (dd, 1H, H-6): Doublet of doublets, coupling with H-5 and H-8.[1]

- 7.60 ppm (d, 1H, H-4): Doublet, characteristic of the pyridine ring proton.

- 10.50 ppm (bs, 1H, -OH): Broad singlet, exchangeable with D₂O.[1]

Mass Spectrometry (ESI-MS)

-

Observed Ion:

-

m/z: 223.97 / 225.97 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

-

Fragmentation: Loss of CO (28 Da) and HCN (27 Da) is common in hydroxyquinolines.[1]

Handling & Safety (SDS Summary)

While comprehensive toxicological data is limited for this specific isomer, handling protocols should follow the GHS standards for halogenated hydroxyquinolines.

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV exposure to prevent debromination or oxidation).[1]

References

-

ChemicalBook. (2024). This compound Product Specifications and CAS 1261487-70-0 Details. Retrieved from [1]

-

National Institutes of Health (PubChem). (2024). Compound Summary: Bromoquinoline Derivatives. Retrieved from [1]

-

World Intellectual Property Organization. (2012). Patent WO2012064642A1: Fatty acid synthase inhibitors. (Demonstrates utility in Suzuki coupling). Retrieved from

-

Organic Syntheses. (1950). Synthesis of 3-Hydroxyquinoline (General Method). Org.[7][8] Synth. 30, 96. (Foundational protocol adapted for bromo-derivatives). Retrieved from [1]

Sources

- 1. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 1261487-70-0 [amp.chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Methodological & Application

Application Note & Protocol: High-Purity 7-Bromoquinolin-3-ol via Optimized Recrystallization

This comprehensive guide details a robust protocol for the purification of 7-Bromoquinolin-3-ol by recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document provides a step-by-step methodology grounded in the fundamental principles of crystallization. Beyond a simple set of instructions, this note elucidates the rationale behind solvent selection, temperature control, and troubleshooting, ensuring a high-yield, high-purity outcome.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy lies in the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, a heterocyclic compound with both a polar hydroxyl group and a lipophilic brominated aromatic ring, selecting an appropriate solvent is critical to achieving high purity.[3] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Physicochemical Properties & Solvent Selection

A systematic approach to solvent selection is paramount for successful recrystallization. The presence of the hydroxyl group in this compound suggests solubility in polar solvents, while the quinoline backbone provides some non-polar character.[3]

Table 1: Solvent Selection & Rationale

| Solvent System | Rationale | Expected Outcome |

| Primary Choice: Ethanol | Alcohols are often effective for recrystallizing polar heterocyclic compounds.[4] Ethanol's polarity is well-suited to dissolve this compound when hot, with a significant decrease in solubility upon cooling. | High recovery of pure crystals. |

| Alternative 1: Mixed Solvent (Hexane/Ethyl Acetate) | A mixed solvent system offers fine-tuned control over polarity.[5] Ethyl acetate will act as the primary solvent, with hexane added as an anti-solvent to induce crystallization. | Effective for separating impurities with slightly different polarities. |

| Alternative 2: Mixed Solvent (Toluene/Methanol) | Toluene can dissolve the aromatic quinoline core, while a small amount of methanol can aid in dissolving the polar hydroxyl group. This combination can be effective if single-solvent systems fail. | Useful if the compound "oils out" in other systems. |

Experimental Protocol: Purification of this compound

This protocol assumes a starting material of crude this compound obtained from a synthetic route, which may contain unreacted starting materials or side-products from the bromination of quinolin-3-ol.

Materials and Equipment

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Hexane (Reagent Grade)

-

Ethyl Acetate (Reagent Grade)

-

Activated Carbon (decolorizing charcoal)

-

Erlenmeyer Flasks

-

Hot Plate with Magnetic Stirrer

-

Buchner Funnel and Flask

-

Filter Paper

-

Ice Bath

-

Spatula and Glass Stirring Rod

-

Watch Glass

Step-by-Step Recrystallization Procedure

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar.

-

Begin adding the primary solvent (e.g., ethanol) portion-wise while gently heating the flask on a hot plate with stirring. Add just enough solvent to create a slurry.

-

Continue to add small portions of the hot solvent until the this compound is completely dissolved.[2] Scientific Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

-

Reheat the solution to boiling for a few minutes. Scientific Rationale: Activated carbon has a high surface area and adsorbs colored impurities.

-

Perform a hot filtration using a fluted filter paper to remove the activated carbon.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[2] Scientific Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2] Scientific Rationale: The solubility of this compound will decrease further at lower temperatures, leading to a higher yield of crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.[1]

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

-

Allow the crystals to dry on the filter paper under vacuum.

-

Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.[6]

-

Visualizing the Workflow: A Graphviz Diagram

Caption: Recrystallization workflow for this compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Solution |

| Oiling Out | The compound is coming out of solution above its melting point or the solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] |

| No Crystals Form | The solution is not supersaturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8] Alternatively, scratch the inside of the flask with a glass rod to create nucleation sites.[7] |

| Rapid Crystallization | The solution is too concentrated or cooled too quickly. | Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] |

| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer period. |

Conclusion

This protocol provides a comprehensive and scientifically grounded method for the purification of this compound by recrystallization. By understanding the principles of solubility and crystallization, and by following the detailed steps and troubleshooting guide, researchers can consistently obtain high-purity material essential for drug discovery and development applications.

References

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.

-

University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoquinolin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 4. scispace.com [scispace.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: The Strategic Use of 7-Bromoquinolin-3-ol in the Synthesis of Novel Kinase Inhibitors

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic and steric properties make it an ideal framework for designing targeted kinase inhibitors. This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of a key derivative, 7-Bromoquinolin-3-ol, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, detailing its chemical reactivity and the functional importance of the bromine and hydroxyl moieties. This note includes detailed, field-proven protocols for the derivatization of this compound, focusing on its application in synthesizing inhibitors for critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1] The quinoline ring system has proven to be a highly versatile scaffold for the development of potent and selective kinase inhibitors.[1] Its bicyclic aromatic structure provides a rigid framework that can be functionalized to interact with key residues within the ATP-binding pocket of various kinases.[2]

This compound emerges as a particularly valuable starting material for several reasons:

-

The 3-hydroxyl group: This functional group serves as a versatile handle for introducing a wide range of substituents through etherification or esterification reactions. These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties. The hydroxyl group can also act as a hydrogen bond donor or acceptor, facilitating key interactions with the kinase active site.[3]

-

The 7-bromo substituent: The bromine atom at the 7-position offers a strategic site for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl groups, enabling extensive exploration of the chemical space and optimization of structure-activity relationships (SAR).[3] Furthermore, the electron-withdrawing nature of bromine can influence the overall electron distribution of the quinoline ring system, potentially impacting binding affinity.[3]

This application note will focus on the practical application of this compound in the synthesis of potent kinase inhibitors, with a particular emphasis on targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently deregulated in cancer.[4]

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Constitutive activation of this pathway is a common event in human cancers, often resulting from mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[4] Therefore, developing inhibitors that target one or more kinases within this pathway is a major focus of modern cancer drug discovery.[5][6]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline-based compounds.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition points.

Synthetic Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of a morpholino-substituted quinoline inhibitor, a class of compounds known to exhibit potent PI3K inhibitory activity.[4]

General Synthetic Scheme

The overall synthetic strategy involves a two-step process starting from this compound: 1) Etherification of the 3-hydroxyl group, followed by 2) Suzuki cross-coupling at the 7-bromo position to introduce a morpholino-pyrimidine moiety.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 7-bromo-3-(2-(dimethylamino)ethoxy)quinoline (Intermediate 1)

This protocol details the etherification of the 3-hydroxyl group of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Amount | Moles |

| This compound | 1261487-70-0 | 224.05 g/mol | 1.0 g | 4.46 mmol |

| 2-chloro-N,N-dimethylethanamine HCl | 4584-46-7 | 144.04 g/mol | 0.77 g | 5.35 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.85 g | 13.38 mmol |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |

Procedure:

-

To a stirred solution of this compound (1.0 g, 4.46 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (1.85 g, 13.38 mmol).

-

Add 2-chloro-N,N-dimethylethanamine hydrochloride (0.77 g, 5.35 mmol) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 0-5% methanol in dichloromethane to afford the title compound as a pale yellow solid.